molecular formula C7H3BrClFO B581583 5-Bromo-3-chloro-2-fluorobenzaldehyde CAS No. 1280786-80-2

5-Bromo-3-chloro-2-fluorobenzaldehyde

Cat. No. B581583
M. Wt: 237.452
InChI Key: PLYXMAYYYOIEJW-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrClFO . It has a molecular weight of 237.46 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-chloro-2-fluorobenzaldehyde is 1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H . The InChI key is PLYXMAYYYOIEJW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-3-chloro-2-fluorobenzaldehyde is a solid at room temperature . It has a molecular weight of 237.46 .

Scientific Research Applications

5-Bromo-3-chloro-2-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrClFO and a molecular weight of 237.46 . It is commonly used in scientific research, particularly in the field of organic chemistry .

  • Synthesis of Benzimidazole Derivatives

    • Field : Organic Chemistry
    • Summary : 5-Bromo-2-fluorobenzaldehyde is used for the preparation of benzimidazole derivatives .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of Dihydrobenzoxaboroles

    • Field : Organic Chemistry
    • Summary : 2-Bromo-5-fluorobenzaldehyde, a compound similar to 5-Bromo-3-chloro-2-fluorobenzaldehyde, can be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl or vinyl substituents at the 1-position and 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of Schiff Base Compounds

    • Field : Organic Chemistry
    • Summary : Fluorobenzaldehyde, which is structurally similar to 5-Bromo-3-chloro-2-fluorobenzaldehyde, can be used to make a variety of Schiff base compounds through a condensation reaction . Some of these Schiff base compounds have antimicrobial properties .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of Dihydrobenzoxaboroles

    • Field : Organic Chemistry
    • Summary : 2-Bromo-5-fluorobenzaldehyde, a compound similar to 5-Bromo-3-chloro-2-fluorobenzaldehyde, can be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl or vinyl substituents at the 1-position and 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .

Safety And Hazards

The specific safety and hazard information for 5-Bromo-3-chloro-2-fluorobenzaldehyde is not available in the search results .

properties

IUPAC Name

5-bromo-3-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYXMAYYYOIEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679617
Record name 5-Bromo-3-chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-fluorobenzaldehyde

CAS RN

1280786-80-2
Record name 5-Bromo-3-chloro-2-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
A Barilli, L Aldegheri, F Bianchi, L Brault… - Journal of Medicinal …, 2021 - ACS Publications
… Compound 80j was prepared using 5-bromo-3-chloro-2-fluorobenzaldehyde 79j (400 mg, 1.68 mmol) according to the general procedure. The residue was purified by column …
Number of citations: 6 pubs.acs.org

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